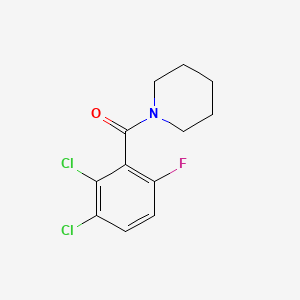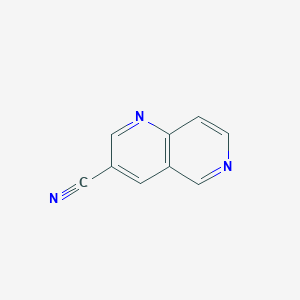![molecular formula C15H13BrN2O3S B14032109 1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, characterized by the presence of a pyrrolo[2,3-b]pyridine core, a bromine atom, and a phenylsulfonyl group, makes it a subject of interest in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Phenylsulfonyl Group: This step typically involves the reaction of the intermediate compound with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, using palladium catalysts to form carbon-carbon bonds with aryl or vinyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Medicine: Due to its biological activities, the compound is explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and survival. By inhibiting FGFR, the compound can induce apoptosis and inhibit the growth and spread of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound lacks the bromine and phenylsulfonyl groups, resulting in different chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-3-amine:
1H-Pyrrolo[2,3-b]pyridine-5-bromo-3-methyl: This compound has a bromine atom at a different position, affecting its chemical behavior and biological interactions.
The unique combination of functional groups in 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-a-methyl-1-(phenylsulfonyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H13BrN2O3S |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]ethanol |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-10,19H,1H3 |
InChI Key |
SGKGGDLJQMXGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


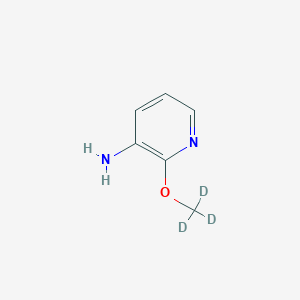
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
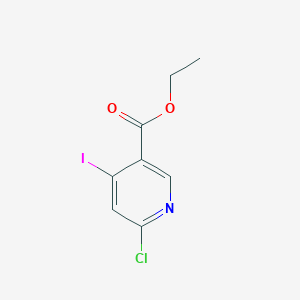
![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)
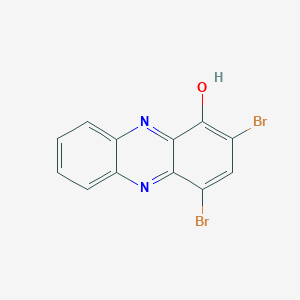


![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
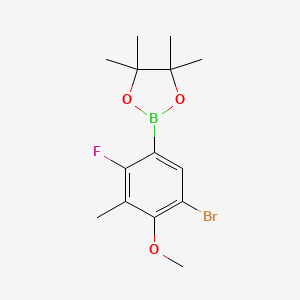
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)

